![molecular formula C19H13F4NO3S2 B2597760 N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide CAS No. 250714-78-4](/img/structure/B2597760.png)
N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide
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Overview
Description
“N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a trifluoromethyl group, a benzyl sulfonyl group, and a thiophene carboxamide group. These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups mentioned above. For instance, the trifluoromethyl group could undergo various reactions, as described in studies on trifluoromethylation .Scientific Research Applications
Synthesis and Chemical Properties
The research surrounding N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide and related compounds primarily focuses on their synthesis, chemical properties, and applications in various fields such as organic chemistry, materials science, and biomedical research. These compounds are investigated for their potential in creating novel chemical reactions, enhancing materials' properties, and developing new therapeutic agents.
Fluoroalkylative Aryl Migration : The study by Zhengbiao He, Ping Tan, C. Ni, and Jinbo Hu (2015) on fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the synthetic utility of fluorinated sulfinate salts as radical precursors in organic synthesis. This method facilitates the incorporation of fluoroalkyl groups into molecules, which is valuable in drug development and materials science due to the unique properties conferred by fluorine atoms (He et al., 2015).
Antipathogenic Activity : Carmen Limban, L. Marutescu, and M. Chifiriuc (2011) explored the antipathogenic activity of new thiourea derivatives, highlighting the potential of fluorine-substituted compounds in developing antimicrobial agents. Their work suggests that the incorporation of fluorine atoms can significantly enhance the antibacterial and antifungal efficacy of chemical compounds (Limban et al., 2011).
Polymorphism in Aromatic Sulfonamides : The investigation into the polymorphism of aromatic sulfonamides with fluorine groups by S. Terada et al. (2012) provides insights into how fluorine substitution affects the crystalline structures of these compounds. This research has implications for the design of pharmaceuticals and materials with tailored physical properties (Terada et al., 2012).
Fluorescent Probe Development : The creation of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols by Z. Wang et al. (2012) showcases the application of fluorine-substituted sulfonamides in analytical chemistry. Their work contributes to the development of sensitive and selective detection methods for environmental and biological monitoring (Wang et al., 2012).
Highly Conducting and Stable Proton Exchange Membranes : Research by Dong-Hyeon Kim, I. Park, and Dong-Hoon Lee (2020) on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for proton exchange membranes highlights the potential of fluorine-substituted sulfonamides in enhancing the performance of fuel cells. Their work demonstrates the role of fluorine in improving the ion exchange capacity, mechanical stability, thermal stability, and oxidative stability of membranes (Kim et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLFKLYLYJDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide |
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